1,3-Benzothiazol-6-yl{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone
Description
1,3-Benzothiazol-6-yl{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone is a synthetic small molecule characterized by a benzothiazole core linked via a methanone bridge to a piperazine ring. The piperazine moiety is further substituted with a 4-methoxyphenyl sulfonyl group. The sulfonyl-piperazine motif is known to enhance solubility and modulate pharmacokinetic properties, making it a critical functional group in drug design .
Properties
Molecular Formula |
C19H19N3O4S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-15-3-5-16(6-4-15)28(24,25)22-10-8-21(9-11-22)19(23)14-2-7-17-18(12-14)27-13-20-17/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
FYHAIUYWHLBARV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-6-yl{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-6-yl{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1,3-Benzothiazol-6-yl{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-6-yl{4-[(4-methoxyphenyl)sulfonyl]piperazino}methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl-Piperazine Motifs
A key comparator is Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide), a bis-sulfone compound developed by Schering-Plough Research Institute. While Sch225336 shares the 4-methoxyphenyl sulfonyl group, its core structure diverges significantly, featuring a bis-sulfone aromatic system rather than a benzothiazole. This difference correlates with its biological activity: Sch225336 is a CB2-selective inverse agonist, highlighting how core heterocycles influence receptor specificity .
Substituted Sulfonyl Groups in Blocking Agents
The 4-methoxyphenyl sulfonyl group in the target compound is analogous to blocking groups like Msp (4-(methylsulfonyl)phenyl) and Ms (methylsulfonyl) used in peptide synthesis. These groups are employed to protect reactive sites during chemical reactions, suggesting that the sulfonyl group in the target compound may enhance stability or direct regioselectivity in synthesis. However, unlike Msp or Ms, the target compound’s sulfonyl group is tethered to a piperazine, enabling conformational flexibility critical for receptor binding .
Benzothiazole Derivatives
Benzothiazole derivatives, such as 2-(4-methoxyphenyl)benzothiazole, are known for their fluorescence and antitumor properties. The absence of a sulfonyl-piperazine group in these analogues limits their solubility compared to the target compound. This underscores the dual role of the sulfonyl-piperazine moiety in improving bioavailability while retaining the benzothiazole’s intrinsic bioactivity .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility : The piperazine linker in the target compound allows for adaptable binding to receptors, a feature absent in rigid bis-sulfones like Sch225336 .
- Receptor Specificity: The benzothiazole core may confer selectivity for kinases or neurotransmitter receptors, distinguishing it from Sch225336’s cannabinoid receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
